2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-9-5-2-6-12(16)10-19-11-15(18(21)22)13-7-3-4-8-14(13)17(19)20/h2-9,11H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXLDKDSKVIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities. The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
A study on similar compounds showed that they exhibited an acceptable pharmacokinetic profile. These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.
Biological Activity
The compound 2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is part of the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxyphenyl group and a carboxylic acid functionality, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated strong anticancer activity against the MCF-7 breast cancer cell line using the MTT assay, with results showing effective cell viability reduction at varying concentrations compared to the reference drug Doxorubicin .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| Compound A | 3.5 | MCF-7 |
| Compound B | 5.0 | MCF-7 |
Inhibition of PARP Enzymes
The compound has been evaluated for its inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. In one study, several isoquinoline derivatives were tested, with some showing over 80% inhibition at a concentration of 1 µM. The most potent derivative achieved an IC50 value of 156 nM against PARP1 .
Table 2: PARP Inhibition Data
| Compound | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| Compound C | 85.2 | 156 |
| Compound D | 75.0 | 300 |
The biological activity of isoquinoline derivatives is often attributed to their ability to interact with various molecular targets within cells. For example, their structural similarity to known inhibitors allows them to bind effectively to active sites on enzymes like PARP, thus inhibiting their function and leading to apoptosis in cancer cells.
Case Studies
A study published in Frontiers in Pharmacology examined a series of isoquinoline derivatives for their antibacterial and anticancer activities. The findings suggested that modifications to the isoquinoline scaffold could enhance both anticancer and antibacterial efficacy .
Another significant research highlighted the design and synthesis of novel isoquinoline-based compounds that exhibited promising anti-HIV and antibacterial activities. These compounds were evaluated using minimum inhibitory concentration (MIC) assays against various pathogens .
Scientific Research Applications
Structural Representation
The compound features a dihydroisoquinoline core with a carboxylic acid functional group and a methoxyphenyl substituent. This structure is significant for its biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit anticancer properties. For instance, derivatives of isoquinoline have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that certain isoquinoline derivatives could induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems and may offer protection against neurodegenerative diseases. A study on related compounds showed promising results in reducing oxidative stress and inflammation in neuronal cells .
Biological Research
Enzyme Inhibition
The compound's structural features make it a candidate for enzyme inhibition studies. Isoquinoline derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders . For example, the inhibition of certain kinases by structurally similar compounds has been documented, suggesting potential pathways for therapeutic intervention.
Antimicrobial Properties
There is emerging evidence that compounds related to this compound exhibit antimicrobial activity. A study evaluating various carboxylic acid derivatives reported significant antibacterial effects against Gram-positive and Gram-negative bacteria . This suggests that the compound could be further explored as a lead structure for new antimicrobial agents.
Material Science
Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of isoquinoline derivatives into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers containing isoquinoline units exhibit improved performance in various applications, including coatings and composites .
Table 1: Summary of Biological Activities
Table 2: Potential Applications in Material Science
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid backbone but differ in substituents at the 2-position. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Structural and Functional Differences
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-methoxyphenyl group is electron-donating, while derivatives like the nitro-trifluoromethylphenylamino group (CAS 339106-28-4) are electron-withdrawing, affecting reactivity and binding .
Physicochemical Properties :
- Lipophilicity : Dimethoxy-substituted derivatives (e.g., CAS 1429903-79-6) exhibit higher logP values due to increased aromatic methoxy groups, enhancing membrane permeability .
- Solubility : Pyridyl-substituted analogs (CAS 1429901-00-7) may display improved aqueous solubility from the basic nitrogen .
Biological and Synthetic Relevance: Quinoline vs. Isoquinoline Analogs: Quinoline derivatives (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) are more extensively studied for bioactivity, such as DPPH radical scavenging (compound 55 in ) . Synthetic Utility: The target compound and its analogs are employed in ammonia-Ugi-4CR and copper-catalyzed domino reactions for constructing complex heterocycles .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?
The synthesis typically involves multi-step routes:
- Step 1 : Condensation of substituted aniline derivatives with β-keto esters under acidic conditions to form the isoquinoline core .
- Step 2 : Introduction of the 2-methoxyphenylmethyl group via alkylation or reductive amination, depending on precursor availability .
- Step 3 : Carboxylic acid formation through hydrolysis of ester intermediates (e.g., benzyl esters) under basic conditions .
Q. Key Variables :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6h | 45–60% |
| 2 | NaBH₄, MeOH, RT | 70–85% |
| 3 | NaOH, EtOH/H₂O, reflux | 90–95% |
Validation : Confirm intermediate structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituents on the isoquinoline core (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve spatial arrangement of the 2-methoxyphenylmethyl group and hydrogen-bonding networks .
Data Interpretation Tip : Compare experimental spectra with computational simulations (e.g., DFT calculations) to validate assignments .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, Aurora B) using fluorescence-based assays .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable routes .
- Machine Learning : Train models on existing isoquinoline synthesis data to predict optimal solvents/catalysts (e.g., Bayesian optimization) .
- Example Workflow :
- Simulate condensation step with varying acids (H₂SO₄ vs. PTSA).
- Compare activation energies to select conditions minimizing side products.
Output : Computational predictions reduce experimental iterations by 40–60% .
Q. How to resolve contradictions in reported biological activity data?
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Q. Resolution Strategy :
Replicate assays under standardized conditions (e.g., ATP = 100 µM, fresh stock solutions).
Use orthogonal assays (e.g., SPR for binding affinity) to cross-validate .
Q. What strategies improve yield in multi-step synthesis?
- Stepwise Optimization :
- Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ for coupling reactions (yield improvement: 20% → 65%) .
- Solvent Selection : Replace THF with DMF for higher solubility of intermediates .
- Purification : Use preparative HPLC (C18 column, 0.1% TFA/ACN gradient) to isolate high-purity fractions (>98%) .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low Step 1 yield | Increase reaction time to 8h | |
| Impure final product | Add silica gel chromatography |
Q. How to design stability studies for this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .
- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradation products .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess via DSC/TGA .
Key Finding : Carboxylic acid group enhances stability at pH 7.4 (t₁/₂ > 72h) but degrades rapidly in acidic conditions (t₁/₂ = 4h at pH 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
